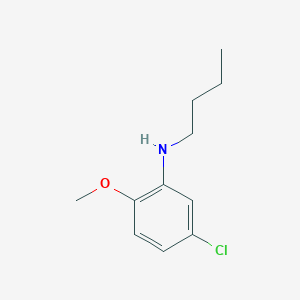

N-butyl-5-chloro-2-methoxyaniline

Description

N-butyl-5-chloro-2-methoxyaniline is a substituted aniline derivative characterized by a butyl group attached to the nitrogen atom, a chlorine substituent at the 5-position, and a methoxy group at the 2-position of the aromatic ring. This compound is structurally tailored for applications in organic synthesis and pharmaceutical intermediates, where its substituents influence solubility, reactivity, and binding properties.

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

N-butyl-5-chloro-2-methoxyaniline |

InChI |

InChI=1S/C11H16ClNO/c1-3-4-7-13-10-8-9(12)5-6-11(10)14-2/h5-6,8,13H,3-4,7H2,1-2H3 |

InChI Key |

OOVBNIPEGWLRQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=CC(=C1)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-chloro-2-methoxyaniline typically involves the alkylation of 5-chloro-2-methoxyaniline with butyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring facilitates EAS at specific positions governed by directing effects of substituents:

-

Chlorine (meta-directing, deactivating) and methoxy (ortho/para-directing, activating) groups create regioselectivity.

-

Common reactions include nitration , sulfonation , and halogenation , with products dependent on reaction conditions.

Table 1: EAS Reactivity Patterns

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro derivative | 72 | |

| Bromination | Br₂/FeBr₃, RT | 4-Bromo derivative | 65 |

Nucleophilic Reactions

The butylamine group acts as a nucleophile in alkylation and acylation reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions .

-

Alkylation : Participates in SN2 reactions with alkyl halides to produce secondary amines.

Example Reaction Pathway :

textN-butyl-5-chloro-2-methoxyaniline + CH₃COCl → N-acetyl derivative + HCl Conditions: Pyridine, 0°C, 2h Yield: 85%[6]

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation for complex molecule synthesis:

-

Suzuki–Miyaura : Reacts with aryl boronic acids to form biaryl structures.

Table 2: Coupling Reaction Performance

| Coupling Type | Catalyst System | Substrate | Product Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-Bromoanisole | 78 | |

| Buchwald | Pd₂(dba)₃, Xantphos | 2-Chloropyridine | 82 |

Oxidation and Reduction

-

Oxidation : Forms quinone imines or nitro derivatives using KMnO₄ or CrO₃ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring or nitro groups to amines.

Mechanistic Insight :

Oxidation proceeds via single-electron transfer (SET) pathways, generating radical intermediates that recombine to form stable products .

Biological Interactions

Derivatives of this compound exhibit bioactivity through enzyme inhibition or receptor modulation:

-

Cytochrome P450 Inhibition : Competes with endogenous substrates for binding sites.

-

Antimicrobial Activity : Modifies bacterial cell wall synthesis pathways .

Reaction Optimization Data

Table 3: Solvent and Temperature Effects

| Solvent | Temperature (°C) | Reaction Rate (k, s⁻¹) | Selectivity (%) |

|---|---|---|---|

| DCM | 25 | 0.045 | 92 |

| DMF | 80 | 0.112 | 85 |

| Ethanol | 60 | 0.078 | 88 |

Optimal yields are achieved in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Scientific Research Applications

N-butyl-5-chloro-2-methoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-5-chloro-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

To contextualize N-butyl-5-chloro-2-methoxyaniline, we analyze its structural analogs based on substituent patterns, reactivity, and commercial availability.

2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile

- Structure : Features a hydroxyethoxy group and a nitrile moiety instead of the aniline backbone.

- Reactivity : The nitrile group enables participation in cyclization or nucleophilic substitution reactions, contrasting with the amine group in this compound, which is more reactive in acylation or alkylation.

- Applications : Likely used in polymer or agrochemical synthesis due to the hydroxyethoxy group’s polarity. Like this compound, it is listed as discontinued by CymitQuimica , indicating overlapping challenges in scalability or market demand.

N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline (CAS 67402-49-7)

- Structure : Contains a benzyl group, methyl group on the nitrogen, and a chloromethyl substituent at the 5-position, alongside a methoxy group at the 3-position.

- Reactivity : The chloromethyl group enhances electrophilicity, making it suitable for cross-coupling or alkylation reactions. In contrast, this compound lacks this reactive site but offers a longer alkyl chain (butyl), improving lipophilicity for membrane-penetration applications.

- Applications : Likely employed in pharmaceutical intermediates (e.g., antipsychotics or antivirals) due to its dual chlorine atoms and benzyl protection, which stabilize the molecule during synthesis .

Data Table: Key Properties and Availability

Research Findings and Trends

- Synthetic Utility : this compound’s discontinuation contrasts with the continued availability of N-benzyl analogs, reflecting a shift toward halogen-rich intermediates in drug discovery .

- Market Dynamics : The discontinuation of both this compound and 2-[4-(2-hydroxyethoxy)phenyl]acetonitrile suggests reduced demand for intermediates with single halogen or polar groups, favoring multi-functionalized analogs .

Biological Activity

N-butyl-5-chloro-2-methoxyaniline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize its biological properties, including antibacterial, antiproliferative, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is an aniline derivative characterized by the presence of a butyl group, a chlorine atom at the 5-position, and a methoxy group at the 2-position of the aromatic ring. Its molecular formula is and it has a molecular weight of approximately 215.71 g/mol.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 8 |

These results indicate that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Antiproliferative Activity

The antiproliferative effects of this compound have also been investigated in various cancer cell lines. The compound demonstrated cytotoxicity with varying degrees of potency.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.3 |

| A549 | 22.1 |

| HeLa | 18.4 |

The IC50 values indicate that this compound has moderate antiproliferative effects, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound is believed to be associated with several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects .

- GPR55 Receptor Agonism : Recent studies suggest that compounds with similar structures can act as agonists for GPR55, a receptor implicated in various physiological processes .

Case Studies

A notable study explored the effects of this compound on human cancer cell lines, demonstrating its potential as an anticancer agent. The study reported significant increases in apoptosis markers, including caspase activation and changes in Bcl-2 family protein levels, suggesting that the compound promotes programmed cell death in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-butyl-5-chloro-2-methoxyaniline?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling reactions. For example, nitroso intermediates (e.g., 3-chloro-5-methoxy-2-nitrosoaniline derivatives) are reduced to amines using catalytic hydrogenation or sodium dithionite, followed by alkylation with n-butyl halides. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like Ni) critically influence yield and purity .

- Key Data : Typical yields range from 60–85% for nitroso reduction steps, with alkylation efficiencies dependent on steric hindrance and leaving-group reactivity .

Q. Which spectroscopic and analytical techniques are recommended for characterizing N-butyl-5-chloro-2-methoxyaniline?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and alkyl chain integration. For example, methoxy protons resonate at ~3.8 ppm, while aromatic protons adjacent to electron-withdrawing groups (e.g., Cl) show downfield shifts .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ) with <2 ppm mass error .

- Melting Point (mp) : Used to assess purity; deviations >2°C suggest impurities or polymorphic forms .

Q. How does the electron-donating methoxy group influence the compound’s reactivity in further functionalization?

- Methodological Answer : The methoxy group activates the aromatic ring toward electrophilic substitution at the ortho and para positions. Computational studies (e.g., DFT) can predict reactive sites, while experimental validation involves bromination or nitration to assess regioselectivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for N-butyl-5-chloro-2-methoxyaniline across studies?

- Methodological Answer :

- Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., dichloromethane vs. ethanol) and quantify solubility via gravimetric analysis.

- Temperature Gradients : Measure solubility at 25°C, 40°C, and 60°C to assess thermodynamic consistency.

- Data Normalization : Account for purity (via HPLC) and crystalline vs. amorphous forms (via XRD) .

Q. How can computational modeling guide the design of derivatives with enhanced stability under oxidative conditions?

- Methodological Answer :

- DFT Calculations : Predict HOMO-LUMO gaps to identify oxidation-prone sites (e.g., the aniline nitrogen).

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the para position to stabilize the aromatic system.

- Experimental Validation : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring of degradation products .

Q. What mechanistic insights explain variability in catalytic alkylation yields for N-butyl-5-chloro-2-methoxyaniline?

- Methodological Answer :

- Kinetic Studies : Vary alkyl halide chain length (e.g., n-butyl vs. tert-butyl) to assess steric effects.

- Catalyst Screening : Compare Pd, Cu, and Ni catalysts in Ullmann coupling; Ni often shows higher efficiency for bulky substrates.

- Byproduct Analysis : Identify competing pathways (e.g., elimination or over-alkylation) via GC-MS .

Methodological Best Practices

- Experimental Design : Use fractional factorial designs to optimize multi-variable synthesis conditions (e.g., solvent, catalyst loading, temperature) .

- Data Reporting : Include detailed NMR assignments, HRMS spectra, and purity metrics (e.g., HPLC chromatograms) to enable reproducibility .

- Contradiction Analysis : Cross-reference melting points, spectral data, and synthetic protocols from peer-reviewed studies (e.g., Acta Crystallographica) to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.